molecular formula C10H15N3S B13189518 N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13189518
M. Wt: 209.31 g/mol
InChI Key: UIZHPZWCTKDIFY-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a small molecule compound based on a tetrahydrothiazolopyridine scaffold, designed for advanced pharmaceutical and life science research. This structure is part of a promising class of substituted thiazolo-pyridine compounds that have been identified as potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) . MALT1 is a key signaling protein in the NF-κB pathway, which is crucial for immune activation and lymphocyte survival. Its proteolytic activity is often dysregulated in certain B-cell lymphomas and autoimmune disorders, making it a compelling therapeutic target . By modulating MALT1 activity, this compound provides researchers with a valuable tool to investigate the pathophysiology of these diseases and explore new treatment modalities. Beyond its primary application in immunology and oncology, the core thiazolo-pyridine structure is also investigated in the field of neuropharmacology. Related compounds, specifically thiazolo[4,5- d ]pyrimidines , have been synthesized and studied for their potential to modulate Corticotropin-Releasing Factor (CRF) receptors . CRF is a fundamental neurohormone that mediates the body's response to stress, and its dysregulation is implicated in a range of stress-related disorders, including anxiety, depression, and addictive behaviors . Researchers can utilize this amine-functionalized building block to explore its interactions within these critical biological pathways. The compound is offered with the understanding that it is to be used by qualified professionals in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H15N3S/c1-2-8-9(11-5-1)14-10(13-8)12-6-7-3-4-7/h7,11H,1-6H2,(H,12,13)

InChI Key

UIZHPZWCTKDIFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)SC(=N2)NCC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Preparation

Detailed Synthetic Route

Preparation of Key Intermediate: 2-Amino-6,7-dihydro-5H-thiazolo[5,4-c]pyridin-4-one Hydrochloride
  • Starting from commercially available Boc-protected 2,4-dioxopiperidine (compound 19), bromination with N-bromosuccinimide (NBS) in carbon tetrachloride at low temperature (10–15 °C) yields a brominated intermediate.
  • Subsequent condensation with thiourea in the presence of sodium bicarbonate at 80 °C facilitates cyclization, forming the thiazolo[5,4-c]pyridin-4-one ring system.
  • Removal of the Boc protecting group with 4 M HCl in 1,4-dioxane affords the key intermediate 2-amino-6,7-dihydro-5H-thiazolo[5,4-c]pyridin-4-one hydrochloride (compound 20) in good yield (~88%).
Bromination of the Amino Intermediate
  • The amino intermediate (compound 20) undergoes bromination using copper(II) bromide and 3-methyl-1-nitrosooxy-butane in acetonitrile at room temperature to form 2-bromo-6,7-dihydro-5H-thiazolo[5,4-c]pyridin-4-one (compound 21).
Alkylation with Cyclopropylmethyl Group
  • The brominated thiazolopyridine intermediate (compound 21) is subjected to nucleophilic substitution with cyclopropylmethylamine or its derivatives under basic conditions (e.g., cesium carbonate as base) to introduce the N-(cyclopropylmethyl) substituent at the 2-amino position.
  • This step typically proceeds via an SN2 reaction, where the amine nucleophile displaces the bromide on the heterocyclic core, yielding the target compound N-(Cyclopropylmethyl)-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amine .

Experimental Data and Yields

Yields and Purity

Step Intermediate / Product Reaction Type Yield (%) Purity (%) Notes
Bromination of Boc-protected dioxopiperidine (19) to brominated intermediate Compound 20 Bromination + cyclization 17% (overall from 19) 88% (crude) Multi-step including Boc deprotection
Bromination of amino intermediate (20) to bromothiazolopyridine Compound 21 Bromination 55% Not purified further Used immediately
Alkylation with cyclopropylmethylamine Target compound Nucleophilic substitution Moderate to good (variable) >95% (after purification) Conditions: Cs2CO3, DMF or similar solvent

Characterization Techniques

Synthetic Schemes Summary

Scheme Number Description Key Reagents Yield Range Comments
Scheme 2 Synthesis of thiazolopyridone intermediate (20) from Boc-protected dioxopiperidine (19) NBS, thiourea, NaHCO3, HCl/dioxane 17% overall Multi-step; key cyclization step
Scheme 3 Bromination of amino intermediate (20) to bromothiazolopyridine (21) CuBr2, 3-methyl-1-nitrosooxy-butane 55% Brominated intermediate unstable, used immediately
Scheme 4 Alkylation of bromothiazolopyridine (21) with cyclopropylmethylamine Cs2CO3, DMF, alkyl amine Moderate to good Final step introducing cyclopropylmethyl substituent

Discussion of Preparation Methodology

  • The synthesis relies heavily on the formation of the thiazolo[5,4-b]pyridine core via cyclization of piperidine-2,4-dione derivatives with thiourea, a well-established method for constructing fused thiazole-pyridine systems.
  • Bromination steps are critical for introducing a leaving group at the 2-position, enabling subsequent nucleophilic substitution.
  • The nucleophilic substitution with cyclopropylmethylamine is generally straightforward but requires careful control of reaction conditions to avoid side reactions and to ensure high regioselectivity.
  • The overall yields are moderate, reflecting the multi-step nature and sensitivity of intermediates.
  • Purification typically involves chromatographic techniques to achieve high purity suitable for biological evaluation.

Chemical Reactions Analysis

Example Reaction Pathway:

2 Aminopyridine derivative+Cyclopropylmethyl isothiocyanateBase DCMN Cyclopropylmethyl 4H 5H 6H 7H 1 3 thiazolo 5 4 b pyridin 2 amine\text{2 Aminopyridine derivative}+\text{Cyclopropylmethyl isothiocyanate}\xrightarrow{\text{Base DCM}}\text{N Cyclopropylmethyl 4H 5H 6H 7H 1 3 thiazolo 5 4 b pyridin 2 amine}

  • Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature .

  • Mechanism : Nucleophilic attack of the amine on the isothiocyanate’s electrophilic carbon, followed by cyclization via sulfur participation (Figure 1) .

Functionalization of the Amine Group

The exocyclic amine undergoes alkylation and acylation reactions to introduce diverse substituents, enhancing pharmacological properties .

Representative Reactions:

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CN-Alkyl derivatives (e.g., methyl, benzyl)60–85%
AcylationR-COCl, pyridine, RTN-Acyl derivatives (e.g., acetyl, benzoyl)70–90%
Urea FormationIsocyanates, DCE, 60°CN-Substituted ureas (e.g., aryl/heteroaryl ureas)50–75%

Key Insight : The cyclopropylmethyl group enhances steric hindrance, reducing reaction rates compared to non-substituted analogs .

Electrophilic Aromatic Substitution (EAS)

The thiazolo[5,4-b]pyridine core participates in nitration and halogenation at the electron-rich C5 and C7 positions .

Experimental Data:

Reaction Conditions Major Product Regioselectivity Reference
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivativeC5 > C7
BrominationBr₂, FeBr₃, DCM, RT5-Bromo derivativeC5 > C7
ChlorinationSO₂Cl₂, AlCl₃, 40°C5-Chloro derivativeC5 > C7

Mechanistic Note : EAS occurs preferentially at C5 due to resonance stabilization from the adjacent thiazole sulfur .

Photoredox-Mediated C–H Functionalization

Under visible light irradiation, the compound undergoes C–H phosphonylation at the C6 position using triethyl phosphite and ceric ammonium nitrate (CAN) .

Reaction Scheme:

Thiazolo pyridine+P OEt Ir photocatalyst visible lightC6 Phosphonylated product\text{Thiazolo pyridine}+\text{P OEt }\xrightarrow{\text{Ir photocatalyst visible light}}\text{C6 Phosphonylated product}

  • Conditions : Acetonitrile, 455 nm LED, 18 hours .

  • Yield : 60–80% (Table 1 in ).

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles like maleimides, forming polycyclic scaffolds .

Example:

Thiazolo pyridine+N PhenylmaleimideToluene refluxFused bicyclic adduct\text{Thiazolo pyridine}+\text{N Phenylmaleimide}\xrightarrow{\text{Toluene reflux}}\text{Fused bicyclic adduct}

  • Regioselectivity : Controlled by the electron-withdrawing nature of the thiazole .

  • Application : Synthesis of bioactive heterocycles .

Oxidation and Reduction

  • Oxidation : The cyclopropylmethyl group resists oxidation under mild conditions but undergoes ring-opening with strong oxidants (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, altering bioactivity .

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for drug discovery via:

  • Suzuki Coupling : Introduction of aryl/heteroaryl groups at C5/C7 .

  • Mitsunobu Reaction : Etherification of hydroxyl-containing analogs .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations: Thiazolo[5,4-b] vs. Thiazolo[5,4-c] Pyridines

The position of thiazole ring fusion significantly impacts molecular geometry and electronic properties:

  • Thiazolo[5,4-b]pyridine (target compound): The sulfur atom is adjacent to the pyridine nitrogen, creating a distinct electronic environment conducive to hydrogen bonding or π-π interactions .
Table 1: Impact of Thiazole Fusion Position
Position Electronic Environment Potential Interaction Sites
[5,4-b] High electron density near pyridine N Favorable for H-bonding with receptors
[5,4-c] Reduced electron density near pyridine N May enhance hydrophobic interactions

Substituent Effects at the 2-Amino Position

The 2-amino substituent critically influences physicochemical properties and bioactivity:

a. N-Phenyl Substitution (Thiazolopyridine 126, )
  • Structure : N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine.
  • Properties : The aromatic phenyl group increases hydrophobicity and may improve membrane permeability but could reduce solubility. Planar structure facilitates π-stacking interactions .
b. N,N-Dimethyl Substitution ()
  • Structure : N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine.
  • Higher basicity (due to dimethylamine) may affect ionization state and bioavailability .
c. 5-Methoxy Substitution ()
  • Structure : 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine.
  • Properties : Methoxy group at position 5 introduces electron-donating effects, enhancing solubility but possibly reducing blood-brain barrier penetration .
d. 5-Bromo Substitution ()
  • Structure : 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine.
  • Properties : Bromine’s electronegativity and steric bulk may improve binding affinity in halogen-rich environments (e.g., enzyme active sites) but could increase toxicity risks .
Table 2: Substituent Comparison
Substituent Key Properties Potential Advantages
Cyclopropylmethyl Rigid, moderate lipophilicity Metabolic stability, target specificity
Phenyl Hydrophobic, planar Enhanced membrane permeability
N,N-Dimethyl Small, basic Improved solubility
5-Methoxy Electron-donating, polar Increased aqueous solubility
5-Bromo Electronegative, bulky Stronger target binding

Biological Activity

N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound belongs to the thiazole and pyridine families, characterized by a thiazole ring fused with a pyridine structure. The cyclopropylmethyl group enhances its lipophilicity and may influence its receptor interactions.

Research indicates that compounds similar to this compound exhibit significant biological activities. The following mechanisms have been proposed:

  • Enzyme Inhibition : Similar thiazole derivatives have shown potent inhibition of various enzymes relevant in cancer and inflammatory pathways. For instance, they can inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators .
  • Receptor Modulation : Some derivatives act as modulators of ion channels such as TRPV3 (Transient Receptor Potential Vanilloid 3), which are implicated in pain pathways and sensory functions .
  • Cell Cycle Arrest : Certain thiazole-containing compounds have demonstrated the ability to induce cell cycle arrest in cancer cells by targeting specific signaling pathways such as AKT/mTOR .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of a related compound that inhibited glioma cell proliferation through multiple mechanisms including apoptosis and necroptosis induction. It was found that these compounds selectively targeted cancer cells while sparing normal cells .
  • Anti-inflammatory Effects : In another study, thiazole derivatives were tested for their ability to reduce inflammation markers in vitro. The results showed a significant decrease in pro-inflammatory cytokines when treated with these compounds .
  • Neuroprotective Properties : Some derivatives have been investigated for neuroprotective effects against oxidative stress in neuronal cell lines. They exhibited antioxidant activity that could be beneficial in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceMechanism of ActionObservations
Anticancer Inhibition of cell proliferationSelective toxicity towards cancer cells
Anti-inflammatory Inhibition of iNOSReduced cytokine levels
Neuroprotection Antioxidant activityProtection against oxidative stress

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions including cyclization processes that form the thiazole and pyridine rings. Various synthetic routes have been explored to optimize yield and purity.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(Cyclopropylmethyl)thiazolo[5,4-b]pyridin-2-amine, and how can regioselectivity be controlled?

Synthesis of thiazolo[5,4-b]pyridine derivatives typically involves cyclization of precursor heterocycles. For example, describes regioselective synthesis of thiazolo[5,4-c]pyridin-4-one derivatives via multi-step reactions, including nucleophilic substitution and protecting group strategies (e.g., tert-butyldimethylsilyl protection for hydroxymethyl groups). Key intermediates may involve coupling cyclopropylmethylamine to a thiazolo-pyridine scaffold under Buchwald-Hartwig amination conditions. Regioselectivity is influenced by steric and electronic factors, which can be optimized using computational modeling (e.g., DFT calculations) to predict reaction pathways .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. highlights the use of 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry and substituent positions, such as distinguishing between 4H and 7H tautomers. For example, 1H^1H-NMR coupling constants (e.g., J=4.6HzJ = 4.6 \, \text{Hz}) and chemical shifts (e.g., δ 7.95 ppm for NH groups) are critical for structural validation. HRMS with <1 ppm mass accuracy ensures molecular formula confirmation .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence binding affinity to kinase targets like c-KIT, and what structural analogs enhance potency?

Structure-activity relationship (SAR) studies on thiazolo[5,4-b]pyridine derivatives ( ) reveal that substituents at the R1 position (e.g., 3-(trifluoromethyl)phenyl) improve c-KIT inhibition by occupying hydrophobic pockets. The cyclopropylmethyl group may enhance metabolic stability and reduce steric hindrance compared to bulkier substituents. Molecular docking (e.g., using AutoDock Vina) can predict interactions with c-KIT’s ATP-binding domain, where the cyclopropyl group’s rigidity may stabilize van der Waals contacts. Comparative SAR data (Table 3 in ) suggest that replacing amide linkages with urea (as in regorafenib analogs) diminishes activity, highlighting the importance of hydrogen-bond donors .

Q. What in vitro models are suitable for evaluating resistance mechanisms against this compound in kinase-driven cancers?

Ba/F3 cell lines transfected with mutant c-KIT (e.g., T670I gatekeeper mutation) are widely used to study imatinib resistance. emphasizes enzymatic assays (radiometric kinase assays) to measure IC50_{50} values against wild-type and mutant kinases. Co-crystallization with c-KIT (PDB ID: 1T46) can validate binding modes. Additionally, pharmacokinetic studies in murine models should assess oral bioavailability, leveraging LC-MS/MS for plasma concentration monitoring .

Q. How can computational methods optimize the compound’s solubility and bioavailability?

Molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models predict solubility and logP values. ’s docking studies (e.g., hydrophobic pocket occupancy by trifluoromethyl groups) inform substituent selection. Introducing polar groups (e.g., morpholine or pyridyl) at non-critical positions, guided by Free-Wilson analysis, can improve aqueous solubility without compromising target affinity .

Methodological Considerations

Q. How should researchers resolve contradictions in enzymatic activity data across similar derivatives?

Contradictions may arise from assay variability (e.g., ATP concentration differences) or off-target effects. recommends orthogonal validation using:

  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Kinome-wide profiling (e.g., KINOMEscan) to assess selectivity.
  • Dose-response curves in parallel with positive controls (e.g., imatinib).

Q. What strategies mitigate synthetic challenges in scaling up production?

suggests:

  • Flow chemistry for hazardous steps (e.g., POCl3_3-mediated cyclization).
  • High-throughput screening of reaction conditions (solvent, catalyst) to improve yields.
  • Chromatography-free purification via pH-dependent crystallization for intermediates .

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